molecular formula C3H7N3O2S B3333313 N'-sulfamoylprop-2-enimidamide CAS No. 95853-46-6

N'-sulfamoylprop-2-enimidamide

Cat. No. B3333313
CAS RN: 95853-46-6
M. Wt: 149.17 g/mol
InChI Key: DOWMJKWFABWEAH-UHFFFAOYSA-N
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Description

N’-sulfamoylprop-2-enimidamide is a chemical compound with the molecular formula C3H7N3O2S and a molecular weight of 149.17200 . It is also known by the name 2-Propenimidamide, N-(aminosulfonyl) .


Molecular Structure Analysis

The molecular structure of N’-sulfamoylprop-2-enimidamide consists of a prop-2-enimidamide group attached to a sulfamoyl group . The exact structure can be determined using various analytical techniques, but specific details about the structure of this compound are not available in the sources I found.

Mechanism of Action

Target of Action

N’-sulfamoylprop-2-enimidamide is a sulfonamide derivative . Sulfonamides are known to be competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

The compound interacts with its target by mimicking para-aminobenzoic acid (PABA), a substrate of the enzyme dihydropteroate synthetase . By binding to the active site of the enzyme, N’-sulfamoylprop-2-enimidamide prevents PABA from accessing the site, thereby inhibiting the enzyme’s activity . This results in the disruption of folic acid synthesis, leading to the inhibition of bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by N’-sulfamoylprop-2-enimidamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound disrupts the production of dihydropteroate, a precursor of folic acid . This leads to a deficiency of folic acid, which is necessary for the synthesis of nucleic acids and proteins, thereby inhibiting bacterial growth .

Pharmacokinetics

Sulfonamides, in general, are known to be readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Their antibacterial action is inhibited by pus .

Result of Action

The primary result of N’-sulfamoylprop-2-enimidamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents bacteria from producing essential components for their growth and reproduction .

Action Environment

The action of N’-sulfamoylprop-2-enimidamide can be influenced by various environmental factors. For instance, the presence of pus can inhibit the antibacterial action of sulfonamides . Additionally, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution .

properties

IUPAC Name

N'-sulfamoylprop-2-enimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2S/c1-2-3(4)6-9(5,7)8/h2H,1H2,(H2,4,6)(H2,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWMJKWFABWEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=NS(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70706547
Record name N'-Sulfamoylprop-2-enimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-sulfamoylprop-2-enimidamide

CAS RN

95853-46-6
Record name N'-Sulfamoylprop-2-enimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70706547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N'-sulfamoylprop-2-enimidamide

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